molecular formula C17H19N3O2 B2784509 N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide CAS No. 329779-09-1

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide

Cat. No. B2784509
CAS RN: 329779-09-1
M. Wt: 297.358
InChI Key: FBUNRXOKEMUEOJ-MFVXBXEFSA-N
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Description

The compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, often referred to as a “benzene ring”) and a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon atom). It also seems to contain a propenylidene group (a carbon-carbon double bond with additional substituents) and a furohydrazide group (a furan ring, which is a 5-membered ring of 4 carbon atoms and an oxygen atom, attached to a hydrazide group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. The exact reactions would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These might include measurements of melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Scientific Research Applications

Optical Materials

Due to their conjugated system, Schiff bases can exhibit interesting optical properties. They are investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent materials for sensing applications. Their ability to show high thermal stability and photoluminescent efficiency makes them valuable in this field .

Surface Characterization

The compound’s surface properties can be analyzed using techniques like Scanning Electron Microscopy (SEM) and Brunauer–Emmett–Teller (BET) analysis. These properties are crucial for applications in material science, where the compound can be used to modify surface characteristics of materials .

Photophysical Properties

Schiff bases are known for their photophysical properties, which are sensitive to the microenvironment due to intramolecular charge transfer (ICT). This particular compound’s photophysical properties, such as fluorescence spectra and quantum yield, are influenced by solvent polarity and can be exploited in sensing technologies and dye-sensitized solar cells .

Nanotechnology

Interactions with nanoparticles, such as silver nanoparticles, can lead to changes in the compound’s fluorescence properties. This interaction is studied for potential applications in the development of nanoscale sensors and optoelectronic devices .

Future Directions

The potential applications and future directions for a compound like this could be very broad, depending on its physical and chemical properties. It could potentially be used in the development of new pharmaceuticals, as a starting material for the synthesis of other complex organic compounds, or in materials science .

properties

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-16(10-12-22-13)17(21)19-18-11-4-5-14-6-8-15(9-7-14)20(2)3/h4-12H,1-3H3,(H,19,21)/b5-4+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNRXOKEMUEOJ-MFVXBXEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323218
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide

CAS RN

329779-09-1
Record name N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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